molecular formula C13H11FOS B7993176 4-(3-Fluoro-4-methoxyphenyl)thiophenol

4-(3-Fluoro-4-methoxyphenyl)thiophenol

Cat. No.: B7993176
M. Wt: 234.29 g/mol
InChI Key: RVHGQAJMIHCGKV-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxyphenyl)thiophenol is an organic compound that belongs to the class of thiophenols It is characterized by the presence of a thiol group (-SH) attached to a phenyl ring substituted with a fluoro and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxyphenyl)thiophenol typically involves the introduction of the thiol group to a suitably substituted phenyl ring. One common method is the nucleophilic aromatic substitution reaction, where a fluoro-substituted aromatic compound reacts with a thiol reagent under basic conditions. The reaction conditions often include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxyphenyl)thiophenol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolate anions.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-(3-Fluoro-4-methoxyphenyl)thiophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its thiol group.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)thiophenol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins or other biomolecules, leading to inhibition or modification of their function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorothiophenol: Similar structure but lacks the methoxy group.

    4-Methoxythiophenol: Similar structure but lacks the fluoro group.

Uniqueness

4-(3-Fluoro-4-methoxyphenyl)thiophenol is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other thiophenols.

Biological Activity

4-(3-Fluoro-4-methoxyphenyl)thiophenol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, including its mechanisms, experimental findings, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophenol moiety with a fluorinated and methoxylated phenyl group. This unique structure enhances its reactivity and biological properties compared to similar compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function.
  • Lipophilicity : The fluorine atom increases the compound's lipophilicity, aiding in membrane penetration and enhancing bioavailability.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The observed effects are likely due to the induction of apoptosis and cell cycle arrest.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HT-29 (Colon Cancer)15
A549 (Lung Cancer)20

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial activity of various thiophenol derivatives found that this compound had superior activity against Gram-positive bacteria compared to other derivatives, suggesting its potential as a lead compound for antibiotic development .
  • Cancer Cell Studies : In a comparative analysis of anticancer agents, this compound was shown to induce apoptosis in MCF-7 cells through ROS generation, which was confirmed by flow cytometry assays. The study highlighted its potential as a chemotherapeutic agent, particularly for resistant cancer types .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound could inhibit key signaling pathways involved in cell survival, such as the PI3K/Akt pathway, thereby promoting apoptosis in cancer cells.

Properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FOS/c1-15-13-7-4-10(8-12(13)14)9-2-5-11(16)6-3-9/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHGQAJMIHCGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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